

Spectral Properties of Isonicotinic Acid: A Technical Guide

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Compound of Interest		
Compound Name:	Isonicotinic Acid	
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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectral properties of **isonicotinic acid**, a key organic compound and a fundamental component in various pharmaceutical agents. This document details the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic characteristics of **isonicotinic acid**, presenting quantitative data in structured tables, outlining detailed experimental protocols, and visualizing the analytical workflow.

Core Spectral Data

The following sections summarize the key spectral data for **isonicotinic acid**, providing a foundational reference for its characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of **isonicotinic acid**. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.

¹H NMR Spectral Data



Protons	Chemical Shift (δ) in DMSO-d ₆ [1]
H-2, H-6	8.794 ppm
H-3, H-5	7.829 ppm
-СООН	~14 ppm (broad)

¹³C NMR Spectral Data

The following table presents the ¹³C NMR chemical shifts for nicotinic acid in DMSO-d₆, which serves as a close approximation for **isonicotinic acid** due to the similar electronic environment of the pyridine ring and the carboxyl group.

Carbon Atom	Approximate Chemical Shift (δ) in DMSO-d ₆ [2]
C=O	167.3 ppm
C-2, C-6	152.9, 150.0 ppm
C-4	141.0 ppm
C-3, C-5	127.2, 124.0 ppm

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in **isonicotinic acid** through their characteristic vibrational frequencies.



Functional Group	Characteristic Absorption Band (cm ⁻¹)
O-H stretch (Carboxylic Acid)	3000 - 2500 (broad)[3]
C-H stretch (Aromatic)	~3030[3]
C=O stretch (Carboxylic Acid)	1780 - 1710[3]
C=C and C=N stretch (Aromatic Ring)	1600 - 1475
C-O stretch	1320 - 1210
O-H bend	1440 - 1395
C-H bend (out-of-plane)	900 - 680

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The wavelength of maximum absorbance (λ max) is a key parameter.

Solvent/Mobile Phase	λmax (nm)
Acidic Mobile Phase	214, 264
Distilled Water	263[4]

Experimental Protocols

Detailed methodologies for acquiring the spectral data are crucial for reproducibility and accurate analysis.

NMR Spectroscopy Protocol

Sample Preparation:

- Weigh 5-10 mg of isonicotinic acid and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆).
- Ensure complete dissolution, using gentle warming or vortexing if necessary.



- Transfer the solution into a clean 5 mm NMR tube.
- Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.

Instrumentation and Data Acquisition:

- The NMR spectra are acquired on a spectrometer operating at a standard frequency (e.g., 400 MHz for ¹H and 100 MHz for ¹³C).
- For ¹H NMR, a typical experiment involves acquiring 16-32 scans with a relaxation delay of 1-2 seconds.
- For ¹³C NMR, a larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of the ¹³C isotope. A relaxation delay of 2-5 seconds is used.
- The acquired data is processed using Fourier transformation, and the spectra are phase and baseline corrected.

IR Spectroscopy Protocol

Sample Preparation (KBr Pellet Method):

- Thoroughly grind a small amount (1-2 mg) of isonicotinic acid with approximately 100-200 mg of dry potassium bromide (KBr) in an agate mortar.
- The mixture should be ground to a fine, uniform powder.
- Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.

Instrumentation and Data Acquisition:

- The KBr pellet is placed in the sample holder of an FTIR spectrometer.
- A background spectrum of the empty sample compartment is recorded.
- The sample spectrum is then recorded, typically in the range of 4000-400 cm⁻¹.



 The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

UV-Vis Spectroscopy Protocol

Sample Preparation:

- Prepare a stock solution of isonicotinic acid of a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., distilled water, ethanol, or a specific buffer).
- From the stock solution, prepare a series of dilutions to a final concentration suitable for UV-Vis analysis (typically in the μg/mL range).
- The solvent used for dissolving and diluting the sample is also used as the blank or reference.

Instrumentation and Data Acquisition:

- The UV-Vis spectrophotometer is turned on and allowed to warm up for at least 20-30 minutes to ensure lamp stability.
- A matched pair of quartz cuvettes are cleaned and rinsed with the solvent.
- The reference cuvette is filled with the solvent (blank), and the sample cuvette is filled with the **isonicotinic acid** solution.
- A baseline correction is performed with the blank in the light path.
- The absorbance spectrum of the sample is then recorded over a specific wavelength range (e.g., 200-400 nm).

Analytical Workflow Visualization

The following diagram illustrates the logical workflow for the comprehensive spectral analysis of **isonicotinic acid**.



Sample Preparation Isonicotinic Acid Sample Dissolution in Appropriate Solvent Spectroscopic Analysis NMR Spectroscopy **IR Spectroscopy UV-Vis Spectroscopy** (1H and 13C) Data Interpretation Structural Elucidation: **Functional Group Electronic Transitions: Chemical Environment** Identification: - Conjugation - Connectivity - C=O, O-H, Aromatic Rings - Chromophores Final Characterization Confirmation of

Workflow for Spectral Analysis of Isonicotinic Acid

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Isonicotinic Acid Structure

Caption: A logical workflow for the spectral characterization of **isonicotinic acid**.



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